

Application Notes and Protocols for CM304 (Anti-CEACAM1) Treatment in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of **CM304**, an antibody targeting the immune checkpoint receptor CEACAM1 (Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1), in murine cancer models. **CM304**, also known as CM-24 or MK-6018, is a humanized monoclonal antibody designed to block the inhibitory signals mediated by CEACAM1, thereby enhancing the antitumor activity of immune cells.[1][2]

Note on **CM304** (CM-24/MK-6018) Development: It is important to note that the clinical development of CM-24 (MK-6018) was discontinued by Merck following unfavorable efficacy data.[3][4][5] These protocols are provided for research purposes to facilitate the investigation of CEACAM1 biology and the potential of anti-CEACAM1 therapies.

CEACAM1 is expressed on various immune cells, including T cells and Natural Killer (NK) cells, as well as on some tumor cells.[1][2] Homophilic interactions between CEACAM1 on immune cells and tumor cells lead to the inhibition of the anti-tumor immune response.[2] By blocking this interaction, **CM304** aims to restore and enhance the cytotoxic functions of T cells and NK cells against cancer cells.



Data Presentation: Summary of Preclinical Models and Treatment Regimens

The following tables summarize common experimental parameters for in vivo studies of anti-CEACAM1 antibodies in mice.

Table 1: Recommended Syngeneic Mouse Models for Anti-CEACAM1 Efficacy Studies



Cell Line	Cancer Type	Mouse Strain	Implantation Site	Rationale
CT26	Colon Carcinoma	BALB/c	Subcutaneous, Orthotopic	Well-characterized immunogenic model, responsive to checkpoint inhibitors.[6][7]
MC38	Colon Adenocarcinoma	C57BL/6	Subcutaneous	Widely used for immunotherapy studies, expresses immune checkpoints.[6]
4T1	Mammary Carcinoma	BALB/c	Orthotopic (mammary fat pad)	Highly metastatic model, useful for studying effects on tumor spread. [6][7]
B16-F10	Melanoma	C57BL/6	Subcutaneous, Intravenous (for lung metastasis)	Poorly immunogenic model, suitable for testing combination therapies.[7]
A20	B-cell Lymphoma	BALB/c	Subcutaneous	Model for hematological malignancies.[1]

Table 2: Dosing and Administration of Anti-CEACAM1 Antibody in Mice



Parameter	Recommendation	
Dosage Range	10 - 30 mg/kg	
Administration Route	Intraperitoneal (i.p.) or Intravenous (i.v.)	
Dosing Schedule	Every 3-4 days	
Vehicle Control	Isotype control antibody (e.g., human IgG4) in sterile PBS	
Combination Therapy	Can be combined with anti-PD-1 or anti-CTLA-4 antibodies	

Experimental Protocols In Vivo Tumor Model Establishment and Treatment

- a. Cell Culture and Implantation:
- Culture the selected cancer cell line (e.g., CT26, MC38) in the recommended medium until they reach 80-90% confluency.
- Harvest the cells and resuspend them in sterile, serum-free medium or PBS at the desired concentration (typically 1 x 10⁶ to 5 x 10⁶ cells per 100 μ L).
- For subcutaneous models, inject the cell suspension into the flank of the appropriate mouse strain (e.g., BALB/c for CT26).[6][7]
- For orthotopic models, inject the cells into the corresponding organ (e.g., mammary fat pad for 4T1).[6]
- b. Tumor Growth Monitoring:
- Begin monitoring tumor growth 3-5 days after implantation.
- Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.[8][9]
- Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.[10][11]



- Randomize the mice into treatment groups when tumors reach a predetermined size (e.g., 100 mm³).
- c. Antibody Administration:
- Prepare the anti-CEACAM1 antibody (CM304) and isotype control at the desired concentration in sterile PBS.
- Administer the antibody solution via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the dosing schedule.[12]

Isolation of Tumor-Infiltrating Lymphocytes (TILs)

- Euthanize mice at the experimental endpoint and surgically excise the tumors.
- Mechanically dissociate the tumor tissue into small pieces in a petri dish containing RPMI-1640 medium.
- Transfer the tissue fragments and medium to a gentleMACS C Tube and process using a gentleMACS Dissociator.
- Alternatively, enzymatically digest the minced tumor tissue with a solution containing collagenase and DNase for 30-60 minutes at 37°C.[13]
- Filter the resulting single-cell suspension through a 70 μm cell strainer.
- Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.[14][15]
- Collect the lymphocyte layer, wash with PBS, and proceed to downstream analysis.

Flow Cytometry Analysis of Immune Cell Populations

- Resuspend the isolated TILs in FACS buffer (PBS with 2% FBS).
- Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific binding.



- Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, NK1.1, F4/80, Gr-1).
- For intracellular cytokine staining, stimulate the cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours before surface staining.
- After surface staining, fix and permeabilize the cells using a fixation/permeabilization kit.
- Stain for intracellular cytokines (e.g., IFN-y, TNF-α).
- Acquire the data on a flow cytometer and analyze using appropriate software.[16][17][18]

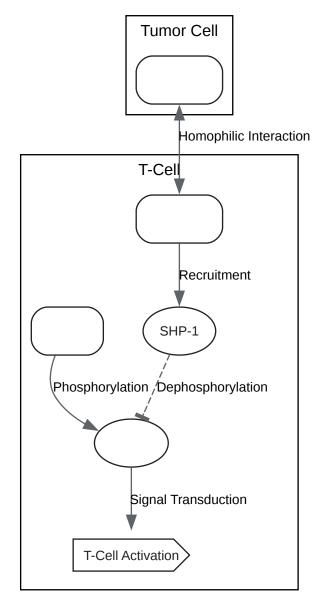
Cytokine Analysis

- Tumor Lysate: Homogenize a portion of the excised tumor tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
- Serum: Collect blood from mice via cardiac puncture at the time of euthanasia. Allow the blood to clot and centrifuge to separate the serum.
- Analyze the cytokine levels in the tumor lysate and serum using a multiplex immunoassay,
 such as a Luminex-based cytokine array, or by ELISA.[19][20][21]

Mandatory Visualizations



CEACAM1 Signaling Pathway in T-Cells

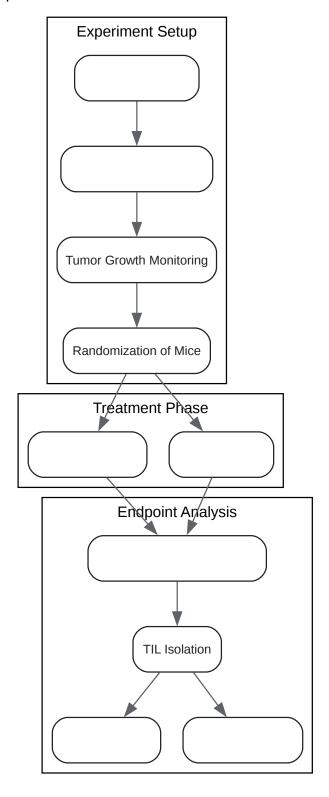


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Caption: CEACAM1 inhibitory signaling in T-cells.



Experimental Workflow for CM304 Treatment in Mice



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Caption: Workflow for in vivo evaluation of CM304.



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